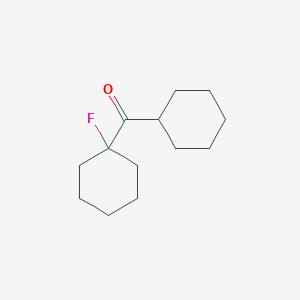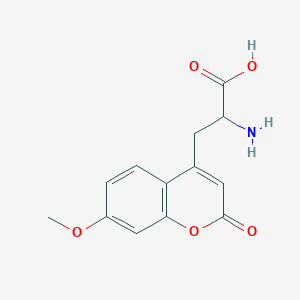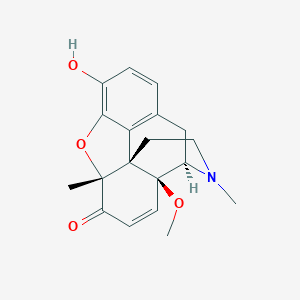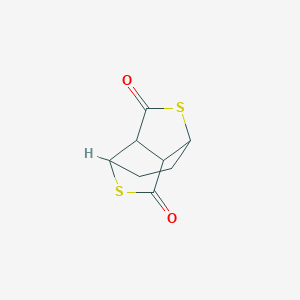
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as BIM-8 or BIM-8 hydrochloride. It is a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
作用機序
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological and pathological processes, including neuroprotection, inflammation, and pain. The activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, which can result in the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be due to its ability to modulate calcium signaling and reduce oxidative stress. It has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate cytokine production and inhibit the activation of inflammatory cells. Additionally, it has been shown to have analgesic effects, which may be due to its ability to modulate pain signaling pathways.
実験室実験の利点と制限
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist for the sigma-1 receptor, which allows for the specific modulation of this receptor. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Additionally, its effects may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for the study of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride. One direction is the further exploration of its neuroprotective effects, and its potential applications in the treatment of neurodegenerative diseases. Another direction is the further exploration of its anti-inflammatory effects, and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the potential side effects of this compound, and its safety for use in humans.
合成法
The synthesis of 1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride involves several steps. The starting material is 1,3-propanediol, which is reacted with 4-bromobenzyl chloride to form 1,3-propanediol bis(4-bromobenzyl ether). This intermediate is then reacted with 4-((dimethylamino)methyl)benzyl chloride to form 1,3-propanediol bis(4-((dimethylamino)methyl)benzyl ether). Finally, this compound is reacted with hydrochloric acid to form this compound.
科学的研究の応用
1,3-Propanediol, 2-(((1,1'-biphenyl)-4-ylmethyl)amino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have analgesic effects, and it may have potential applications in the treatment of pain.
特性
CAS番号 |
133550-81-9 |
|---|---|
分子式 |
C17H22ClNO2 |
分子量 |
307.8 g/mol |
IUPAC名 |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-17(12-19,13-20)18-11-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,18-20H,11-13H2,1H3;1H |
InChIキー |
ARIHBQJAVXAJBX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
正規SMILES |
CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
その他のCAS番号 |
133550-81-9 |
同義語 |
2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



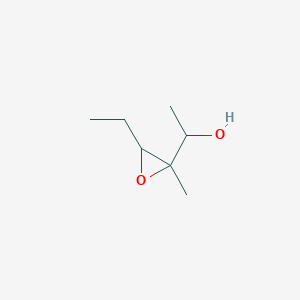
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)


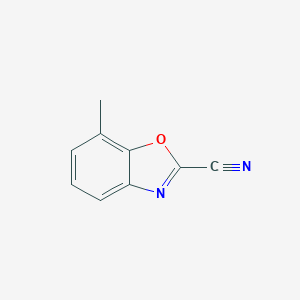
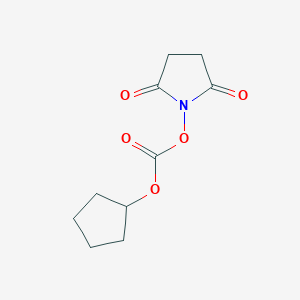
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)
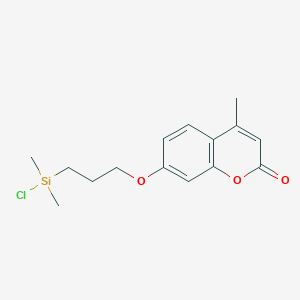
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
